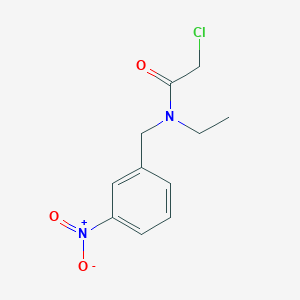

2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-ethyl-N-[(3-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-13(11(15)7-12)8-9-4-3-5-10(6-9)14(16)17/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYASEKEZREXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301207800 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[(3-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353977-17-9 | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[(3-nitrophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353977-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-ethyl-N-[(3-nitrophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301207800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N Ethyl N 3 Nitro Benzyl Acetamide

Retrosynthetic Dissections and Strategic Bond Formations

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.inpharmacy180.com For 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, there are two primary retrosynthetic disconnections that lead to logical synthetic pathways.

The most common disconnection for amides is at the acyl-nitrogen bond (C(O)-N). amazonaws.com This suggests a synthesis involving the acylation of a secondary amine. A second approach involves disconnecting the N-alkyl bonds, which points to a strategy of N-alkylation on a primary or secondary amide.

Strategy A: Acyl-Nitrogen Disconnection: This is the most direct approach. The C(O)-N bond is disconnected, leading to the secondary amine, N-ethyl-(3-nitrobenzyl)amine, and a chloroacetylating agent like chloroacetyl chloride. This strategy relies on the nucleophilic character of the secondary amine.

Strategy B: Nitrogen-Alkyl Disconnections: This strategy involves forming the N-ethyl and N-(3-nitrobenzyl) bonds sequentially. There are two plausible sequences:

Disconnection of the N-ethyl bond: This leads to N-(3-nitrobenzyl)-2-chloroacetamide and an ethylating agent. The precursor amide would be formed from 3-nitrobenzylamine and chloroacetyl chloride.

Disconnection of the N-benzyl bond: This leads to N-ethyl-2-chloroacetamide and a 3-nitrobenzyl halide. The precursor amide is formed from ethylamine (B1201723) and chloroacetyl chloride.

These dissections form the basis for the primary synthetic routes to the target molecule, each with its own set of advantages and challenges.

Table 1: Retrosynthetic Strategies for 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide

| Strategy | Key Disconnection | Precursors (Synthons) | Required Reagents |

|---|---|---|---|

| A | Acyl-Nitrogen (C(O)-N) | N-ethyl-(3-nitrobenzyl)amine (secondary amine) + Chloroacetyl cation | N-ethyl-(3-nitrobenzyl)amine + Chloroacetyl chloride |

| B1 | Nitrogen-Ethyl (N-C2H5) | N-(3-nitrobenzyl)-2-chloroacetamide anion + Ethyl cation | N-(3-nitrobenzyl)-2-chloroacetamide + Ethyl halide (e.g., ethyl bromide) + Base |

| B2 | Nitrogen-Benzyl (N-CH2-Ar) | N-ethyl-2-chloroacetamide anion + 3-nitrobenzyl cation | N-ethyl-2-chloroacetamide + 3-nitrobenzyl halide + Base |

Amidation Reactions for Acetamide (B32628) Core Formation

The formation of the amide bond is the central transformation in the synthesis of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide. This can be achieved either by building the substituents onto a pre-existing amide nitrogen or by forming the amide bond from a fully substituted amine.

The N-alkylation of amides is a valuable transformation for the synthesis of N,N-disubstituted amides. mdpi.com This method requires the initial formation of a secondary amide, such as N-(3-nitrobenzyl)-2-chloroacetamide. Because amides are weak bases, they must first be converted to their more nucleophilic conjugate bases to be effectively alkylated. mdpi.com This is typically achieved using a strong base like sodium hydride (NaH). acs.org

The general procedure involves treating the secondary amide with a base in an inert solvent, followed by the addition of an alkylating agent (e.g., ethyl bromide or ethyl iodide). Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed under solvent-free microwave conditions to facilitate the reaction. mdpi.com This approach provides a route to the target compound from primary amines.

The direct acylation of a secondary amine is often the most efficient method for preparing tertiary amides. masterorganicchemistry.com This pathway involves the synthesis of the secondary amine, N-ethyl-(3-nitrobenzyl)amine, as a key intermediate. This intermediate can be prepared via methods such as reductive amination between 3-nitrobenzaldehyde (B41214) and ethylamine, followed by reduction of the resulting imine. youtube.com

Once the secondary amine is obtained, it is reacted with a chloroacetylating agent. Chloroacetyl chloride is a highly reactive acyl halide suitable for this purpose. tandfonline.comijpsr.info The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base to scavenge the HCl byproduct. stackexchange.comtandfonline.com Tertiary amines such as triethylamine (B128534) or pyridine (B92270) are commonly used for this purpose. stackexchange.com The high reactivity of chloroacetyl chloride allows the reaction to proceed rapidly, often at low temperatures to control exothermicity and minimize side reactions. tandfonline.com

Chemo- and Regioselective Synthesis Pathways

Achieving high selectivity is crucial in multi-step syntheses to avoid the formation of isomeric impurities and unwanted byproducts. For the synthesis of an unsymmetrical tertiary amide like 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, controlling the substitution pattern on the nitrogen atom is paramount.

The challenge in synthesizing unsymmetrical tertiary amines and amides lies in controlling the sequence of alkylation or acylation.

In the N-alkylation approach (Strategy B) , starting from a primary amine like 3-nitrobenzylamine, the first step is acylation with chloroacetyl chloride to form the secondary amide. This step is generally high-yielding. The subsequent N-alkylation with an ethyl halide must be carefully controlled to ensure mono-alkylation. Using a stoichiometric amount of base and alkylating agent helps prevent potential side reactions.

In the direct acylation approach (Strategy A) , the control must be exerted during the synthesis of the N-ethyl-(3-nitrobenzyl)amine intermediate. When preparing this secondary amine from a primary amine (e.g., 3-nitrobenzylamine and an ethyl halide), there is a risk of over-alkylation leading to the formation of a tertiary amine (diethyl-(3-nitrobenzyl)amine). To favor mono-alkylation, reaction conditions such as stoichiometry, temperature, and concentration must be optimized. Reductive amination offers a more controlled route to the desired secondary amine. youtube.com

The choice between these pathways often depends on the relative ease of controlling the selectivity in either the N-alkylation of the amide or the N-alkylation of the precursor amine.

The parent molecule, 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, is achiral. However, stereochemistry becomes a critical consideration when synthesizing analogues that possess chiral centers. The importance of stereostructure on the biological activity of molecules is well-documented. nih.gov

Stereocenters could be introduced into analogues in several ways:

By using a chiral amine as a starting material (e.g., (R)- or (S)-1-phenylethylamine instead of ethylamine).

By introducing substituents on the benzyl (B1604629) or ethyl groups that create a chiral center.

When a chiral center is present, the synthetic strategy must be adapted to control the stereochemical outcome.

If starting with an enantiomerically pure amine, reaction conditions must be chosen to avoid racemization. Direct acylation with chloroacetyl chloride typically proceeds without affecting the stereochemistry of the amine.

If a racemic mixture is used or generated, a resolution step may be necessary. Alternatively, asymmetric synthesis methods can be employed. For instance, recent advances have shown that chiral amides can be created using copper catalysts in light-driven processes that control the stereochemistry as the amide is formed. acs.org Another technique for determining the absolute configuration of chiral amines involves derivatization with a chiral reagent, such as Mosher's acid chloride, to form diastereomeric amides that can be distinguished by NMR spectroscopy. acs.org

Therefore, while the synthesis of the title compound itself is stereochemically straightforward, the design of synthetic routes for its chiral analogues requires careful planning to achieve the desired stereoisomer. rsc.org

Modern Catalytic and Green Chemistry Syntheses

The evolution of synthetic organic chemistry has paved the way for more efficient, selective, and environmentally benign methods for amide bond formation. These modern approaches are applicable to the synthesis of complex molecules like 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide.

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering milder reaction conditions and broader substrate scope compared to classical methods. beilstein-journals.orgnih.govnih.govsuny.edu For the synthesis of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, palladium- and copper-catalyzed cross-coupling reactions represent a viable and efficient strategy. These reactions typically involve the coupling of an amine with a suitable electrophile.

One plausible pathway involves the palladium-catalyzed amination of 3-nitrobenzyl halide with N-ethyl-2-chloroacetamide. The use of specialized ligands, such as Xantphos, can facilitate the reaction, leading to high yields under relatively mild conditions. beilstein-journals.org Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative, particularly for substrates that may be sensitive to palladium catalysis.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 80-100 | 85-95 |

| CuI | Phenanthroline | K₂CO₃ | Toluene | 100-120 | 75-85 |

| NiCl₂(dppp) | dppp | NaH | DMF | 60-80 | 70-80 |

This interactive data table presents plausible conditions for the transition metal-catalyzed synthesis of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide based on established methodologies for similar C-N bond formations.

In line with the principles of green chemistry, solvent-free reaction conditions are increasingly being explored for amide synthesis to minimize environmental impact and reduce waste. scispace.comnih.govscience.govdigitellinc.comrsc.org These methods often utilize microwave irradiation or mechanochemical approaches to drive the reaction forward. science.govdigitellinc.com

A potential solvent-free approach for the synthesis of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide involves the direct reaction of N-ethyl-3-nitrobenzylamine with chloroacetyl chloride under controlled, solventless conditions. The reaction can be facilitated by a solid-supported catalyst or by mechanical grinding of the reactants. Microwave-assisted synthesis is another promising green alternative that can significantly reduce reaction times and improve yields. researchgate.net

| Method | Catalyst/Activator | Temperature (°C) | Time | Yield (%) |

| Mechanochemical (Ball Milling) | None | Ambient | 30-60 min | 80-90 |

| Microwave Irradiation | Montmorillonite K-10 | 100-120 | 5-15 min | 85-95 |

| Solid-Phase Synthesis | Polymer-bound DCC | Ambient | 12-24 h | 70-80 |

This interactive data table outlines potential solvent-free and environmentally conscious methodologies for the synthesis of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, reflecting the trend towards greener chemical processes.

Purification and Isolation Techniques for Research Purity Assessment

Achieving high purity is critical for the accurate evaluation of the chemical and biological properties of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide. A combination of purification techniques is typically employed to isolate the compound in a research-grade state.

Initial purification often involves extraction and washing to remove inorganic byproducts and unreacted starting materials. The crude product can then be subjected to recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381), to yield a crystalline solid. ijpsr.info For achieving higher purity, flash column chromatography on silica (B1680970) gel is a standard and effective method. researchgate.netiucr.org The choice of eluent is crucial and is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), with the ratio adjusted to achieve optimal separation.

Purity assessment is conducted using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to determine the percentage purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are employed to confirm the chemical structure and identify any residual impurities.

| Purification Technique | Solvent/Mobile Phase | Purity Achieved (%) |

| Recrystallization | Ethanol/Water | 95-98 |

| Flash Column Chromatography | Hexane/Ethyl Acetate (gradient) | >99 |

| Preparative HPLC | Acetonitrile (B52724)/Water (gradient) | >99.5 |

This interactive data table summarizes common purification techniques and the typical purity levels achievable for research-grade 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide.

Synthesis of Isotopic Analogs for Mechanistic Investigations

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and studying the metabolic fate of compounds. rsc.orgresearchgate.netnih.govwikipedia.org The synthesis of isotopic analogs of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule.

For instance, deuterium labeling of the ethyl group can be accomplished by using deuterated ethylamine as a starting material. Similarly, ¹³C-labeling of the carbonyl group can be achieved by employing ¹³C-labeled chloroacetyl chloride. The synthesis of these labeled analogs follows the same synthetic routes as the unlabeled compound, with the isotopically enriched starting materials being introduced at the appropriate step. The position and extent of isotopic incorporation are confirmed by mass spectrometry and NMR spectroscopy.

| Isotopic Label | Labeled Precursor | Synthetic Step of Incorporation |

| ²H (on ethyl group) | Ethylamine-d₅ | Initial amination |

| ¹³C (carbonyl) | Chloroacetyl-1-¹³C chloride | Acylation of N-ethyl-3-nitrobenzylamine |

| ¹⁵N | N-Ethyl-³-nitrobenzylamine-¹⁵N | Final acylation |

This interactive data table details strategies for the synthesis of isotopic analogs of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, which are crucial for advanced mechanistic studies.

Chemical Reactivity and Transformation Pathways of 2 Chloro N Ethyl N 3 Nitro Benzyl Acetamide

Reactivity Profile of the Chloroacetamide Moiety

The chloroacetamide portion of the molecule is characterized by the presence of a chlorine atom attached to the carbon alpha to the carbonyl group. This arrangement makes the α-carbon an electrophilic center, susceptible to attack by nucleophiles.

The primary mode of reaction for the chloroacetamide moiety is nucleophilic substitution at the α-carbon, where the chlorine atom acts as a leaving group. researchgate.net This transformation is pivotal for the formation of new covalent bonds and is influenced by the reaction mechanism.

SN2 Mechanism: The reaction of the α-carbon in 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide with nucleophiles is anticipated to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. acs.orgnih.gov This is characteristic of primary alkyl halides. The SN2 pathway involves a single concerted step where the nucleophile attacks the α-carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral. organic-chemistry.orgyoutube.com The rate of this reaction is dependent on the concentration of both the chloroacetamide and the incoming nucleophile. masterorganicchemistry.com Studies on analogous chloroacetamide herbicides have shown that base-catalyzed hydrolysis proceeds primarily through an intermolecular SN2 reaction, resulting in the substitution of the chloride with a hydroxide (B78521) ion. acs.orgnih.govresearchgate.net The electrophilicity of the α-carbon is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, making it more susceptible to nucleophilic attack. researchgate.net

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) mechanism is considered less likely for this compound under typical conditions. The SN1 pathway involves the formation of a carbocation intermediate after the departure of the leaving group. organic-chemistry.orgmasterorganicchemistry.com Primary carbocations are inherently unstable, making their formation energetically unfavorable. libretexts.org Therefore, an SN1 reaction at the primary α-carbon of the chloroacetamide moiety would be disfavored. organic-chemistry.org

SNAr Mechanism: Nucleophilic aromatic substitution (SNAr) is not a relevant mechanism for reactions at the α-carbon of the chloroacetamide moiety. SNAr reactions occur on aromatic rings that are substituted with strong electron-withdrawing groups, which is not the case for the aliphatic α-carbon in the chloroacetamide group.

The reactivity of chloroacetamides with various nucleophiles is a well-established principle in organic synthesis. For instance, the reaction with thiol-containing molecules like cysteine or glutathione (B108866) proceeds readily via nucleophilic displacement of the chlorine atom. acs.org

| Mechanism | Likelihood for 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide | Key Characteristics | Rate Law |

|---|---|---|---|

| SN2 | High | Single concerted step, backside attack, inversion of stereochemistry. organic-chemistry.org | Rate = k[Substrate][Nucleophile] |

| SN1 | Low | Stepwise, formation of a carbocation intermediate, racemization. masterorganicchemistry.com | Rate = k[Substrate] |

| SNAr | Not Applicable | Occurs on electron-deficient aromatic rings. | Varies |

The presence of both a nucleophilic nitrogen atom (within the amide) and an electrophilic α-carbon in the same molecule allows for the possibility of intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. These reactions are typically promoted by a base, which can deprotonate a suitable atom to enhance its nucleophilicity.

For instance, N-substituted chloroacetamides can undergo intramolecular alkylation to form cyclic compounds. A systematic study on the base-assisted intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives has demonstrated a versatile route to the preparation of 3-unsubstituted 4-alkyl-4-carboxy-2-azetidinones (β-lactams). researchgate.net Similarly, the cyclization of N-(3-oxoalkyl)chloroacetamides under basic conditions can lead to the synthesis of cis-3,4-epoxypiperidin-2-ones. nih.gov Depending on the specific reaction conditions and the structure of the starting material, other heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones can also be furnished. researchgate.net In the case of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, intramolecular cyclization could potentially occur, although the specific products would depend on the reaction conditions employed.

The hydrolytic stability of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide is a critical aspect of its chemical profile, particularly in aqueous environments. The chloroacetamide functional group is susceptible to hydrolysis, which can be catalyzed by either acid or base. nih.govacs.org

Under basic conditions, the hydrolysis of chloroacetamides typically proceeds through an intermolecular SN2 mechanism, where a hydroxide ion acts as the nucleophile, displacing the chloride to form a hydroxy-substituted derivative. acs.orgnih.govacs.org In some cases, amide cleavage can also occur. nih.govacs.org

Acid-catalyzed hydrolysis can result in the cleavage of both the amide and ether groups, if present. nih.govacs.org The reactivity and the specific degradation pathway can be significantly influenced by subtle differences in the chemical structure, such as the nature of the substituents on the nitrogen atom. nih.govacs.org Studies on various chloroacetamide herbicides have shown that their hydrolysis rates can vary significantly, with half-lives at neutral pH ranging from weeks to years. nih.gov For instance, under circumneutral conditions (pH 7), the hydrolysis of some chloroacetamides can be a slow process. acs.org

The rate of hydrolysis is also dependent on temperature, with kinetics being significantly faster at higher temperatures. acs.org

| Condition | Primary Reaction Pathway | Common Products |

|---|---|---|

| Base-Catalyzed | Intermolecular SN2 reaction at the α-carbon. nih.govacs.org | Hydroxy-substituted derivatives. nih.govacs.org |

| Acid-Catalyzed | Cleavage of amide and ether groups. nih.govacs.org | Varies depending on structure. |

| Neutral pH | Slow hydrolysis. acs.org | Hydroxy-substituted derivatives, morpholinones, secondary anilines (depending on structure). nih.gov |

Reactivity of the 3-Nitro-benzyl Moiety

The 3-nitro-benzyl portion of the molecule offers a different set of reactive sites, primarily centered on the nitro group and the aromatic ring.

The nitro group is readily susceptible to reduction, a transformation of significant synthetic utility as it provides access to various nitrogen-containing functional groups. The reduction of aromatic nitro compounds can yield a range of products depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: The most common transformation is the reduction of the nitro group to a primary amine (aniline derivative). This can be achieved through various methods, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or Raney nickel is a widely used method. masterorganicchemistry.com

Metal/Acid Reduction: The use of metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) is a classic and effective method for this conversion. masterorganicchemistry.com

Sodium Borohydride (B1222165): While sodium borohydride alone is generally not strong enough to reduce a nitro group, its reactivity can be enhanced by the addition of transition metal complexes, such as Ni(PPh3)4 or Ni(OAc)2, to afford the corresponding amine. jsynthchem.comorientjchem.org

The reduction of nitroaromatics is a key industrial process for the production of aromatic amines. nih.gov The reaction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govrsc.org

Reduction to Hydroxylamines: Partial reduction of the nitro group can lead to the formation of hydroxylamines. This can be achieved using specific reducing agents and carefully controlled reaction conditions, such as zinc dust with ammonium (B1175870) chloride or diborane. wikipedia.org Catalytic systems have also been developed to selectively convert aromatic nitro compounds to phenylhydroxylamines. mdpi.com

Reduction to Azoxy Derivatives: Under certain conditions, particularly with milder reducing agents, bimolecular reduction products such as azoxy compounds can be formed.

| Product | Reagent/Method |

|---|---|

| Amine | H2/Pd, Pt, or Ni; Fe/HCl; Sn/HCl; Zn/HCl. masterorganicchemistry.com |

| Hydroxylamine | Zn/NH4Cl; Diborane. wikipedia.org |

| Azoxy Compound | Metal hydrides. wikipedia.org |

The benzene (B151609) ring of the 3-nitro-benzyl moiety can undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the nitro group. masterorganicchemistry.com The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. msu.eduquora.com This deactivation is due to both inductive and resonance effects, which reduce the electron density of the ring. askfilo.com

As a result of this deactivation, harsher reaction conditions are often required for electrophilic substitution to occur on nitrobenzene (B124822) compared to benzene itself. msu.edulibretexts.org The nitro group is a meta-director, meaning that incoming electrophiles will preferentially add to the positions meta to the nitro group (positions 3 and 5 relative to the nitro group). libretexts.orgvedantu.com This is because the deactivating effect of the nitro group is less pronounced at the meta positions compared to the ortho and para positions. askfilo.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a second nitro group. Nitration of nitrobenzene requires harsh conditions and yields meta-dinitrobenzene. msu.edu

Halogenation: Introduction of a halogen (e.g., Br, Cl). Bromination of nitrobenzene requires high temperatures and a catalyst, producing meta-bromonitrobenzene. libretexts.orgstackexchange.com

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on nitrobenzene because the strongly deactivated ring is not nucleophilic enough to attack the carbocation or acylium ion intermediates. msu.edu

The ethyl and N-acetamide-N-ethyl substituents on the benzylic carbon will have a minor influence on the regioselectivity of electrophilic aromatic substitution on the nitrobenzene ring.

Side-Chain Reactions at the Benzylic Position

The carbon atom adjacent to the benzene ring, known as the benzylic position, is a site of enhanced reactivity due to its ability to stabilize intermediates such as radicals and carbocations through resonance with the aromatic π-system. masterorganicchemistry.comlibretexts.org For 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, this reactivity is centered on the methylene (B1212753) (-CH2-) group of the benzyl (B1604629) moiety. Two primary reactions are characteristic of this position: oxidation and radical halogenation.

Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize alkyl side-chains on a benzene ring to a carboxylic acid. libretexts.orglibretexts.orgyoutube.com A critical requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. youtube.comyoutube.com Since the target molecule possesses two benzylic hydrogens, it is susceptible to this transformation. Upon treatment with a strong oxidant, the entire N-ethyl-N-(2-chloroacetyl)amino-methyl side chain would be cleaved, yielding 3-nitrobenzoic acid as the final product. The mechanism, while complex, is understood to involve the formation of a benzylic radical intermediate, whose stability is key to the reaction's specificity for this position. masterorganicchemistry.comlibretexts.org

Benzylic Bromination: The benzylic position can be selectively halogenated under free-radical conditions. youtube.com The reagent of choice for this transformation is N-bromosuccinimide (NBS), typically used with a radical initiator (like light or peroxide) in a non-polar solvent. researchgate.netyoutube.com This method, known as the Wohl-Ziegler reaction, is preferred over using molecular bromine (Br₂) to avoid competitive electrophilic addition to the aromatic ring. youtube.com The reaction proceeds via a free-radical chain mechanism. The initiation step generates a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. masterorganicchemistry.comyoutube.com This radical then reacts with Br₂ (present in low concentration) or NBS to form the benzylic bromide and propagate the chain. The presence of the electron-withdrawing nitro group at the meta position is expected to have a modest influence on the stability of the benzyl radical intermediate compared to an unsubstituted benzyl radical. quora.com

Reactivity of the N-Ethyl Moiety and Amide Linkage

The N-ethyl moiety and the amide linkage introduce a different set of reactive properties, primarily centered on the electrophilicity of the chloroacetyl group and the conformational dynamics of the amide bond.

The α-chloroacetamide functional group is a potent electrophile. The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. This reactivity is the basis for the herbicidal activity of many chloroacetanilide compounds and their use as covalent inhibitors in medicinal chemistry, where they react with nucleophilic residues like cysteine in enzymes. nih.govacs.orgrsc.org Consequently, the chlorine atom in 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols) via an S_N2 mechanism. researchgate.netresearchgate.net

Amide Bond Rotational Barriers and Isomerization

A fundamental characteristic of the amide bond is its planar geometry and the restricted rotation around the carbon-nitrogen (C–N) bond. nanalysis.com This is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts partial double-bond character to the C–N bond. nanalysis.comresearchgate.net This resonance stabilization creates a significant energy barrier to rotation, which can lead to the existence of distinct rotational isomers (rotamers) that may be observable by techniques like NMR spectroscopy. nanalysis.com

For a tertiary amide like 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, this restricted rotation can influence the molecule's three-dimensional shape and interactions. The energy barrier to rotation is influenced by both steric and electronic factors. nsf.govnih.govrsc.org Computational studies on related tertiary aromatic amides have quantified these barriers. While specific experimental data for the title compound is unavailable, a comparison with analogous structures provides insight into the expected rotational energy barrier.

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| N,N-Dimethylformamide | 20.9 | Experimental (NMR) |

| N,N-Dimethylbenzamide | 15.4 | Computational |

| N-Benzoyl-morpholine | 14.9 | Computational |

| N-(2,6-dichlorobenzoyl)-morpholine | 21.6 | Computational nsf.gov |

This table presents representative data for analogous compounds to illustrate the typical energy scales of amide bond rotation. The values are influenced by the specific substituents on the nitrogen and carbonyl carbon.

Potential for Further N-Derivatization

The structure of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide offers several possibilities for further derivatization. The most prominent pathway involves the electrophilic chloroacetyl group. As previously mentioned, the chlorine atom is an excellent leaving group for S_N2 reactions. This allows for the straightforward introduction of a vast array of functional groups by reacting the compound with different nucleophiles. For example, reaction with secondary amines would yield diamine structures, while reaction with thiols would produce thioether derivatives. researchgate.netsigmaaldrich.com

Further alkylation directly on the tertiary amide nitrogen is generally challenging. Amides are significantly less basic and nucleophilic than amines, and such reactions typically require very strong alkylating agents and harsh conditions. mdpi.com A more feasible approach to modify the substitution on the nitrogen would involve a different synthetic route to the amide itself. However, derivatization via the chloroacetyl moiety is a highly practical and versatile strategy. researchgate.net

Multi-Component Reactions and Cascade Transformations Involving the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.gov The Ugi four-component reaction (Ugi-4CR) is a notable example, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide scaffold. wikipedia.orgacs.org

While 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide itself is unlikely to be a starting component in a typical MCR, its core structure can be readily synthesized using an MCR approach. For instance, its direct precursors—N-ethyl-3-nitrobenzylamine (the amine component), formaldehyde (B43269) (the carbonyl component), chloroacetic acid (the acid component), and a suitable isocyanide—could potentially be used in a Ugi-type reaction. More directly, the amine precursor could react with an aldehyde, an isocyanide, and chloroacetic acid in an Ugi-4CR to rapidly assemble the complex amide structure. nih.govnih.gov

Furthermore, the reactive chloroacetyl handle allows the molecule to participate in cascade transformations. A cascade reaction involves two or more sequential bond-forming events that occur under the same reaction conditions without isolating intermediates. An initial nucleophilic substitution at the α-chloro position could introduce a new functional group that then undergoes a subsequent intramolecular cyclization or rearrangement, driven by the specific architecture of the introduced nucleophile. researchgate.net

Kinetic and Thermodynamic Aspects of Key Reactions

The reactivity of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide can be analyzed from both kinetic and thermodynamic perspectives.

In reactions like benzylic bromination with NBS, there is a competition between the desired radical pathway and potential ionic pathways (electrophilic aromatic substitution). The reaction conditions are chosen to favor the kinetically controlled radical pathway by using low concentrations of Br₂ and a radical initiator. researchgate.net

Advanced Analytical Methodologies in Research on 2 Chloro N Ethyl N 3 Nitro Benzyl Acetamide

Spectroscopic Techniques for Mechanistic Elucidation and Reaction Monitoring

Spectroscopy serves as a powerful tool for real-time observation of chemical transformations, offering a window into reaction mechanisms and kinetics without the need for sample extraction.

Time-resolved vibrational spectroscopies, such as TR-IR and Raman, are ideal for monitoring the progress of the synthesis of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide. This synthesis would typically involve the reaction of N-ethyl-N-(3-nitro-benzyl)-amine with chloroacetyl chloride. These techniques can track the concentration of reactants and products by monitoring characteristic vibrational bands in real-time.

Key vibrational modes that would be monitored include:

Amide C=O Stretch: The appearance of a strong carbonyl absorption band around 1650-1680 cm⁻¹ is a primary indicator of product formation. ijpsr.info

N-O Asymmetric and Symmetric Stretches: The nitro group (-NO₂) provides intense and distinct bands, typically around 1520-1550 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric). Changes in the electronic environment of the aromatic ring during the reaction could cause subtle shifts in these frequencies.

C-Cl Stretch: The chloroacetyl moiety introduces a C-Cl stretching vibration, typically observed in the 650-800 cm⁻¹ region, which would be absent in the starting amine.

N-H Bend (in secondary amine reactant): If the starting material is a secondary amine, the disappearance of the N-H bending vibration (around 1550-1650 cm⁻¹) would signal its consumption.

Interactive Table: Hypothetical TR-IR Data for Synthesis Monitoring

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reactant/Product | Observation During Reaction |

| Amide C=O Stretch | ~1675 | Product | Signal Increases |

| Nitro Asymmetric Stretch | ~1530 | Reactant & Product | Remains Present (may shift slightly) |

| Nitro Symmetric Stretch | ~1350 | Reactant & Product | Remains Present (may shift slightly) |

| C-Cl Stretch | ~750 | Product | Signal Increases |

| N-H Bend (Amine) | ~1580 | Reactant | Signal Decreases |

In-situ or process NMR spectroscopy allows for the direct observation of a reaction mixture within an NMR spectrometer, providing quantitative data on the consumption of reactants and formation of products over time. For the synthesis of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, ¹H NMR would be particularly informative.

Key spectral changes to monitor would include:

Appearance of the Chloromethyl Protons: A new singlet would appear, corresponding to the -COCH₂Cl group, typically in the δ 4.0-4.5 ppm range. nih.gov

Shift of the Benzyl (B1604629) and Ethyl Protons: Upon acylation, the protons on the carbon atoms adjacent to the nitrogen (the benzylic -CH₂- and the ethyl -CH₂-) would experience a downfield shift due to the electron-withdrawing effect of the newly formed acetyl group. The benzylic protons might shift from ~δ 3.8 ppm to ~δ 4.6 ppm, and the ethyl quartet could move from ~δ 2.7 ppm to ~δ 3.4 ppm. semanticscholar.org

By integrating these key signals at various time points, a kinetic profile of the reaction can be constructed.

Interactive Table: Hypothetical ¹H NMR Chemical Shift Data

| Protons | Reactant (N-ethyl-N-(3-nitro-benzyl)-amine) δ (ppm) | Product (Target Compound) δ (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.2 | ~1.3 | Triplet |

| Ethyl -CH₂- | ~2.7 | ~3.4 | Quartet |

| Chloromethyl -CH₂Cl | N/A | ~4.3 | Singlet |

| Benzyl -CH₂- | ~3.8 | ~4.6 | Singlet |

| Aromatic Protons | 7.5 - 8.2 | 7.6 - 8.3 | Multiplets |

Advanced mass spectrometry (MS), particularly when coupled with a separation technique like HPLC or GC (LC-MS, GC-MS), is crucial for identifying the target compound and characterizing any reaction intermediates, by-products, or subsequent degradation products. ijpsr.info Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for this non-volatile molecule.

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement of the molecular ion, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion, yielding structural information. chromatographyonline.com A plausible fragmentation pattern for 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide would involve:

Cleavage of the C-Cl bond.

Fragmentation at the amide C-N bond.

Loss of the entire chloroacetyl group.

Formation of the 3-nitrobenzyl cation or the N-ethyl-3-nitrobenzyl cation.

Interactive Table: Hypothetical ESI-MS/MS Fragmentation Data

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 257.07 |

| [M-Cl]⁺ | Loss of Chlorine | 222.09 |

| [M-COCH₂Cl]⁺ | Loss of Chloroacetyl group | 180.08 |

| [C₇H₆NO₂]⁺ | 3-Nitrobenzyl cation | 136.04 |

Chromatographic Methods for Purity Assessment and Reaction Mixture Analysis

Chromatography is the gold standard for separating complex mixtures, assessing product purity, and quantifying components.

HPLC is the primary method for determining the purity of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide and for the quantitative analysis of reaction mixtures. A reverse-phase method would be most appropriate.

A typical HPLC setup would include:

Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol. sielc.com

Detector: A UV-Vis detector set to a wavelength where the nitroaromatic chromophore has strong absorbance, likely around 254 nm or 265 nm.

Quantification: An external or internal standard method would be used to accurately determine the concentration of the product.

Interactive Table: Example HPLC Purity Analysis Report

| Peak ID | Retention Time (min) | Area (%) | Identity |

| 1 | 3.5 | 1.8 | Starting Amine (Impurity) |

| 2 | 8.2 | 97.5 | Product |

| 3 | 10.1 | 0.7 | Unknown By-product |

While the target compound itself is not sufficiently volatile for standard GC analysis without derivatization, GC coupled with Mass Spectrometry (GC-MS) is an excellent technique for identifying any volatile by-products or unreacted volatile starting materials from the synthesis. nih.govmdpi.com For instance, if the synthesis route involved precursors or solvents that are volatile, their presence in the final product could be detected.

A standard GC-MS analysis might involve:

Sample Preparation: Dissolving the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injecting the sample.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

Oven Program: A temperature ramp, for example, from 50°C to 280°C, to separate compounds based on their boiling points.

Detection: A mass spectrometer to identify the separated volatile components by their mass spectra.

Potential volatile compounds could include residual solvents or by-products from the degradation of reagents, such as small chlorinated hydrocarbons.

Interactive Table: Hypothetical GC-MS Analysis of Volatile Impurities

| Retention Time (min) | Tentative Compound ID | Match Factor (Library) |

| 2.1 | Dichloromethane | 98% |

| 4.5 | Unreacted Chloroacetyl Chloride (hydrolyzed) | 85% |

| 6.8 | Diethyl Ether (from extraction) | 95% |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's structure, including its absolute configuration, bond lengths, bond angles, and the conformation it adopts in the solid state. nih.gov For a molecule like 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, single-crystal X-ray diffraction would yield a detailed map of electron density, from which a complete molecular structure can be built.

The analysis reveals not only the internal geometry of the molecule but also how molecules pack together in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds, which can significantly influence the physical properties of the compound. For instance, in related N-benzylacetamide structures, molecules are often interconnected by a framework of intermolecular N—H⋯O hydrogen bonds, forming distinct chains or sheets within the crystal. nih.govresearchgate.net

The crystallographic data obtained allows for the creation of detailed tables summarizing the key structural parameters. An illustrative example, based on data for a related N-benzyl acetamide (B32628) derivative, is provided below to demonstrate the depth of information that can be obtained. nih.gov

Illustrative Crystal Data and Structure Refinement for a Related N-Benzyl Acetamide Compound

| Parameter | Value |

|---|---|

| Empirical formula | C15H14ClNO2 |

| Crystal system | Monoclinic |

| Space group | P21 |

| Unit cell dimensions | a = 4.8255(2) Å, b = 10.8520(5) Å, c = 12.7701(6) Å |

| Volume | 664.99(5) ų |

| Z (molecules per unit cell) | 2 |

| Calculated density | 1.377 Mg/m³ |

| Radiation type | Mo Kα |

| Final R indices [I > 2σ(I)] | R1 = 0.030, wR2 = 0.070 |

Such data provides a foundational understanding of the molecule's solid-state structure and conformation. For 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, this would involve determining the torsion angles between the benzyl group, the acetamide plane, and the ethyl substituent, offering critical insights into its preferred three-dimensional shape. researchgate.net

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures, such as those encountered during chemical synthesis or stability testing. nih.govhumanjournals.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for impurity profiling and structural confirmation. biomedres.usijprajournal.comrsisinternational.org

In the context of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, LC-MS would be the preferred method for analyzing reaction mixtures to identify the main product, unreacted starting materials, and any by-products or degradation products. resolvemass.cachimia.chresolvemass.ca The liquid chromatography (LC) component separates the mixture based on the analytes' physicochemical properties, while the mass spectrometer (MS) provides the mass-to-charge ratio (m/z) of each separated component, allowing for their identification. asdlib.org

The mass spectrometer fragments the parent molecule into smaller, characteristic ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the target compound and elucidate the structures of unknown impurities. For 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, key fragmentation pathways would be anticipated. Aromatic nitro compounds often exhibit characteristic losses of NO2 (46 Da) and NO (30 Da). miamioh.eduyoutube.comresearchgate.net Alpha-cleavage next to the carbonyl group and the nitrogen atom, as well as the loss of the chlorine atom, would also produce predictable fragment ions.

Illustrative Theoretical Fragmentation Data for 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Potential Fragment Ion / Neutral Loss |

|---|---|

| 256.07 | [M]+ Molecular Ion |

| 221.07 | [M - Cl]+ |

| 210.06 | [M - NO2]+ |

| 179.08 | [M - COCH2Cl]+ |

| 134.05 | [C8H8NO2]+ (nitrobenzyl fragment) |

| 122.04 | [C7H4NO2]+ (nitro-tropylium ion) |

| 106.04 | [C7H4O]+ (loss of NO from nitrobenzyl fragment) |

By combining the retention time from the chromatography with the molecular weight and fragmentation data from the mass spectrometry, analysts can achieve a high degree of confidence in the identification and quantification of the target compound and related substances in a sample. asiapharmaceutics.info

Computational and Theoretical Studies of 2 Chloro N Ethyl N 3 Nitro Benzyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and other properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) by finding the lowest energy state. From this, various electronic properties such as bond lengths, bond angles, and dihedral angles can be calculated. These geometric parameters are crucial for understanding the molecule's shape and steric interactions.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. FMO analysis helps predict how the molecule will interact with other reagents in chemical reactions.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red-colored areas typically indicate negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). This analysis is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as understanding non-covalent interactions like hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities and can adopt various shapes or conformations. Understanding these conformations and their relative energies is vital for predicting a molecule's behavior.

Exploration of Conformational Space and Energy Minima

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformations, known as energy minima. This is typically done by performing a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. Identifying the global minimum energy conformation provides insight into the molecule's preferred shape.

Solvation Effects on Molecular Conformation and Reactivity

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into quantum chemical calculations to simulate the effect of a solvent. These models help to understand how the solvent affects the molecule's conformational preferences, electronic properties, and reactivity. For instance, a polar solvent might stabilize a polar conformation of the molecule more than a nonpolar one.

Reaction Mechanism Modeling and Transition State Theory

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. It allows for the characterization of reactant, transition state, and product structures, thereby providing critical insights into the reaction kinetics and thermodynamics.

The 2-chloroacetamide (B119443) moiety is a well-known electrophilic group susceptible to nucleophilic substitution. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net This transformation is critical in both synthetic chemistry and in understanding the biological activity and degradation pathways of such molecules. researchgate.net

The reaction is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bonded to the chlorine, while the carbon-chlorine bond is simultaneously broken. Computational chemistry can model this process by locating the transition state structure and calculating its energy relative to the reactants. The energy difference between the transition state and the reactants is the activation energy (ΔG‡), which determines the reaction rate.

DFT calculations, for instance using the B3LYP or wB97XD functionals with an appropriate basis set like 6-311++G(d,p), can be employed to map the potential energy surface of the reaction. researchgate.netiastate.edu Such calculations would reveal a transition state where the incoming nucleophile and the outgoing chloride are both partially bonded to the central carbon atom. Studies on similar chloroacetanilide herbicides confirm their activation toward SN2 reactions, particularly with highly reactive nucleophiles. nih.gov

Hypothetical activation energies for the SN2 reaction of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide with various environmentally and synthetically relevant nucleophiles are presented below. These values are illustrative and based on trends observed for analogous compounds, where more polarizable and less basic nucleophiles often exhibit lower activation barriers. nih.gov

| Nucleophile (Nu⁻) | Assumed Solvent | Hypothetical Calculated Activation Energy (ΔG‡) (kcal/mol) |

| HS⁻ | Water | 18.5 |

| CN⁻ | Water | 20.1 |

| I⁻ | Water | 21.7 |

| Br⁻ | Water | 23.4 |

| OH⁻ | Water | 24.8 |

This table is interactive. Data is hypothetical and for illustrative purposes.

The reduction of aromatic nitro compounds is a fundamental reaction in chemistry and biology. The process involves a six-electron reduction that proceeds through several intermediates. The classical mechanism involves the sequential formation of a nitroso intermediate, followed by a hydroxylamine (B1172632), and finally the corresponding amine. orientjchem.orgresearchgate.net

For 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, the reduction of the 3-nitrobenzyl group would proceed as follows:

R-NO₂ → R-NO → R-NHOH → R-NH₂

The energetic favorability of each step can be quantified. Theoretical studies on similar nitroarenes show that the initial reduction of the nitro group to the nitroso intermediate is often the rate-limiting step, while subsequent reductions to the hydroxylamine and amine are typically much faster and more exergonic. nih.govacs.org

The following table presents a hypothetical energetic landscape for the reduction pathway, with energies given relative to the starting nitro compound.

| Species | Reaction Step | Hypothetical Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| R-NO₂ (reactant) | - | 0.0 |

| R-NO (nitroso intermediate) | Step 1 (+2e⁻, +2H⁺) | +5.2 |

| R-NHOH (hydroxylamine intermediate) | Step 2 (+2e⁻, +2H⁺) | -37.4 |

| R-NH₂ (amine product) | Step 3 (+2e⁻, +2H⁺) | -115.8 |

This table is interactive. Data is hypothetical, based on analogous systems nih.govacs.org and for illustrative purposes.

In Silico Design Principles for Novel Derivatives with Targeted Reactivity

In silico design leverages computational modeling to predict the properties of novel molecules before their synthesis, saving significant time and resources. biomolecularmodelling.com Using techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, chemists can establish correlations between molecular structures and their chemical reactivity or biological activity. nih.govresearchgate.netacs.org For 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, these principles can be applied to design derivatives with tailored reactivity at either the chloroacetamide or the nitrobenzyl moiety.

The goal is to introduce strategic structural modifications and computationally predict their effect. Key molecular descriptors in QSAR studies include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). researchgate.net

Targeting Nucleophilic Substitution: The rate of the SN2 reaction at the α-carbon is sensitive to the electronic environment. To enhance reactivity, one could introduce electron-withdrawing groups (EWGs) onto the benzyl (B1604629) ring. An EWG at the para-position (relative to the CH₂-N group) would inductively pull electron density away from the amide nitrogen and, by extension, from the α-carbon, making it more electrophilic and susceptible to nucleophilic attack. Conversely, adding electron-donating groups (EDGs) would decrease reactivity.

Targeting Nitro Group Reduction: The reduction potential of the nitro group is also governed by the electronic nature of the aromatic ring. Electron-withdrawing substituents on the ring increase the reduction potential, making the reduction process more favorable. orientjchem.org This is because EWGs stabilize the increased electron density on the nitro group during the reduction process. Conversely, electron-donating groups would make the reduction more difficult. The position of the substituent matters; groups at the ortho- and para-positions to the nitro group typically have a stronger electronic influence via resonance effects.

The following table outlines some in silico design principles for creating novel derivatives with modulated reactivity.

| Design Goal | Structural Modification Strategy | Rationale |

| Increase rate of nucleophilic substitution | Add an EWG (e.g., -CN, -CF₃) to the benzyl ring (para- to the side chain). | The EWG inductively increases the electrophilicity of the α-carbon, lowering the SN2 activation barrier. |

| Decrease rate of nucleophilic substitution | Add an EDG (e.g., -OCH₃, -CH₃) to the benzyl ring (para- to the side chain). | The EDG donates electron density, reducing the electrophilicity of the α-carbon and increasing the SN2 activation barrier. |

| Facilitate nitro group reduction | Add an EWG (e.g., -Cl, -Br) to the benzyl ring (ortho- or para- to the -NO₂ group). | The EWG stabilizes the radical anion intermediate formed during reduction, making the process more thermodynamically favorable. orientjchem.org |

| Hinder nitro group reduction | Add an EDG (e.g., -NH₂, -OH) to the benzyl ring (ortho- or para- to the -NO₂ group). | The EDG destabilizes the electron-rich intermediates of the reduction pathway, increasing the required reduction potential. orientjchem.org |

This table is interactive.

By applying these computational principles, libraries of virtual compounds can be created and screened for desired reactivity profiles before committing to laboratory synthesis, thereby accelerating the discovery of molecules with specific functional properties. nih.gov

Applications of 2 Chloro N Ethyl N 3 Nitro Benzyl Acetamide in Chemical Synthesis and Materials Science

As a Key Building Block for Complex Organic Synthesis

The presence of a reactive α-chloroamide group makes 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide a valuable precursor for the synthesis of more intricate molecular frameworks. This reactivity is central to its potential applications in constructing diverse chemical entities.

Precursor to Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. frontiersin.org N-substituted 2-chloroacetamides are well-established precursors for the synthesis of a wide array of such heterocyclic systems. researchgate.net The chloroacetyl group can participate in intramolecular cyclization reactions, where the chlorine atom is displaced by a nucleophile within the same molecule to form a ring.

For example, 2-chloro-N-benzylacetamide has been used to prepare N-Benzyl-2-(1H-imidazol-1-yl)acetamide by reaction with imidazole. This highlights the potential of the chloroacetamide moiety to react with nitrogen nucleophiles to form heterocyclic rings.

Table 1: Potential Heterocyclic Systems from 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide Derivatives

| Precursor Modification | Potential Heterocycle | Reaction Type |

| Reduction of nitro group to amine | Benzodiazepine derivative | Intramolecular nucleophilic substitution |

| Introduction of a nucleophilic side chain | Fused bicyclic lactam | Intramolecular alkylation |

| Reaction with a dinucleophile | Substituted piperazine-2,5-dione | Intermolecular condensation/cyclization |

Intermediate in the Synthesis of Alkylating Reagents for Research Applications

The chloroacetamide functional group is an effective alkylating agent due to the electrophilic nature of the carbon atom bonded to the chlorine and the adjacent carbonyl group. This allows for the facile substitution of the chlorine atom by a variety of nucleophiles. This property is fundamental to the use of chloroacetamides in the synthesis of more complex molecules.

N-substituted 2-chloroacetamides are known to exhibit alkylating reactivity. ijpsr.info This reactivity can be harnessed to introduce the N-ethyl-N-(3-nitro-benzyl)-acetamide moiety into other molecules, thereby creating new chemical entities for research purposes. For example, they can be used to alkylate amines, thiols, and other nucleophilic species. This is a common strategy in medicinal chemistry to synthesize libraries of compounds for biological screening. The nitro group on the benzyl (B1604629) ring can also serve as a handle for further chemical modifications, either before or after the alkylation reaction.

Role in the Construction of Macrocycles and Supramolecular Structures

Macrocycles are large cyclic molecules that have found applications in areas such as host-guest chemistry, catalysis, and drug discovery. The synthesis of macrocycles often relies on reactions that can form large rings efficiently. The reactivity of the chloroacetamide group makes it a potential candidate for use in macrocyclization reactions.

Thioether macrocyclization is a common strategy where a chloroacetamide reacts with a thiol, such as a cysteine residue in a peptide, to form a stable thioether linkage, thereby closing the ring. researchgate.net While this is prevalent in peptide chemistry, the principle can be extended to non-peptidic systems. A linear precursor containing both the 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide moiety and a distal nucleophile could undergo an intramolecular reaction to form a macrocycle.

Furthermore, the aromatic nitrobenzyl group can participate in the formation of supramolecular structures through non-covalent interactions such as π-π stacking and hydrogen bonding. The presence of both a hydrogen bond acceptor (the amide carbonyl and nitro group) and a potential hydrogen bond donor (if the structure is modified) could facilitate the self-assembly of molecules into well-defined supramolecular architectures.

Derivatization for Functional Material Development

The unique combination of functional groups in 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide also makes it an interesting candidate for the development of functional materials, including polymers and surface coatings.

Incorporation into Polymer Architectures as Monomers or Cross-linkers

The development of functional polymers often involves the incorporation of monomers with specific chemical functionalities. researchgate.netnih.gov The 3-nitrobenzyl group is of particular interest in polymer chemistry due to its potential for photolytic cleavage. Polymers containing o-nitrobenzyl esters, for example, can be degraded or modified upon exposure to UV light. acs.org While the subject compound has a meta-nitrobenzyl group, which is less commonly used for photocleavage, the principle of incorporating functional aromatic nitro compounds into polymers remains relevant.

It is conceivable that 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide could be modified to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety, on the aromatic ring or as a substituent on the ethyl group. The resulting monomer could then be polymerized to yield a functional polymer. The nitro groups within the polymer backbone could then be chemically reduced to amino groups, providing sites for further functionalization, such as grafting other polymer chains or attaching bioactive molecules.

Alternatively, if the compound were modified to have two reactive sites, it could act as a cross-linker to form polymer networks. For instance, conversion of the chloroacetyl group to a polymerizable group and modification of the nitro group could create a bifunctional monomer capable of forming cross-linked gels.

Table 2: Potential Polymer Applications of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide Derivatives

| Polymer Type | Role of the Compound Derivative | Potential Application |

| Functional Linear Polymer | Monomer with a pendant nitro group | Precursor to functionalized polyamides |

| Cross-linked Polymer Network | Bifunctional cross-linking agent | Hydrogels, responsive materials |

| Graft Copolymer | Initiator for grafting from a surface | Surface modification |

Surface Modification and Coating Chemistry

The modification of surfaces to impart specific properties is a crucial aspect of materials science. The functional groups present in 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide suggest its potential utility in surface chemistry. Aromatic nitro compounds can be grafted onto various surfaces, such as carbon and metals. researchgate.netresearchgate.net For instance, nitrophenyl groups can be attached to surfaces through the reduction of corresponding diazonium salts. nih.gov

A derivative of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide could be synthesized to contain a group capable of forming a stable bond with a surface. For example, conversion to a diazonium salt would allow for its covalent attachment to carbon-based materials. The grafted layer would present the N-ethyl-N-chloroacetamide moiety, which could then be used for further surface functionalization through reaction of the chloro group.

Furthermore, the nitrobenzyl group itself has been used in the context of photo-responsive surfaces. Self-assembled monolayers (SAMs) containing o-nitrobenzyl groups can be cleaved with UV light, allowing for the spatial and temporal control of surface properties. While the meta-substitution in the target compound may not be ideal for this specific application, the general principle of using nitroaromatic compounds for surface functionalization remains a promising area of exploration.

Role in Ligand Synthesis for Organometallic Chemistry and Catalysis

There is no specific information available in the surveyed literature detailing the use of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide in the synthesis of ligands for organometallic chemistry or its subsequent application in catalysis.

The general structure of N-substituted acetamides can allow them to act as ligands, coordinating with metal ions. snu.ac.krresearchgate.net The nitrogen and oxygen atoms of the amide group can potentially serve as donor atoms. However, specific research demonstrating the synthesis of organometallic complexes using 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide as a ligand precursor has not been found. Consequently, there are no available data on the catalytic activity of any such potential complexes.

Applications in the Synthesis of Agrochemical Research Compounds (Focusing on the chemical transformation, not the agrochemical product's use or effects)

There are no specific documented instances of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide being used as an intermediate or precursor in the synthesis of agrochemical research compounds.

Chloroacetamide derivatives, in a broader context, are a known class of herbicides. ijpsr.inforesearchgate.net The synthesis of these agrochemicals often involves the reaction of a chloroacetyl chloride with a substituted amine. researchgate.net While 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide belongs to this class of molecules, its specific chemical transformations to produce other agrochemical research compounds are not described in the available literature. Research in this area tends to focus on other N-substituted chloroacetamides. nih.gov

Future Research Directions and Unexplored Avenues for 2 Chloro N Ethyl N 3 Nitro Benzyl Acetamide

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of N-substituted acetamides often involves the use of chloroacetyl chloride and a corresponding amine, a method that is generally effective but can be improved in terms of sustainability and atom economy. ijpsr.info Future research could focus on developing greener synthetic pathways to 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide.

One of the primary goals in green chemistry is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. jk-sci.com Research into catalytic, single-step, and redox-neutral transformations of alcohols and nitriles into amides with 100% atom economy has shown promise for related compounds. chemistryviews.org Applying such a strategy to the synthesis of the target molecule could significantly reduce waste. Additionally, exploring the use of renewable starting materials, such as biomass-derived intermediates, could offer a more sustainable long-term production strategy. rsc.org The development of synthetic routes that avoid hazardous reagents and solvents, and that are more energy-efficient, is a key challenge in modern organic synthesis. google.com

Future investigations could explore the following:

Catalytic Amidation: Investigating novel catalysts that can facilitate the direct amidation of carboxylic acids or their derivatives with N-ethyl-1-(3-nitrophenyl)methanamine, thereby avoiding the use of stoichiometric activating agents.

One-Pot Syntheses: Designing multi-component reactions where the key structural fragments are assembled in a single step, which would improve efficiency and reduce waste. rsc.org

Alternative Acetyl Donors: Exploring the use of more environmentally benign acetylating agents in place of chloroacetyl chloride.

Exploration of Novel Reactivity Patterns under Unconventional Conditions

The reactivity of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide is largely dictated by the chloroacetamide and nitrobenzyl moieties. The chlorine atom on the acetyl group is a good leaving group, making it susceptible to nucleophilic substitution. researchgate.netresearchgate.net The nitrobenzyl group can undergo various transformations, including reduction to an amine or photochemical reactions. cdnsciencepub.com

Future research could delve into the reactivity of this molecule under unconventional reaction conditions to uncover novel transformations:

Photochemistry: While ortho-nitrobenzyl compounds are well-known for their photolabile properties, the photochemical reactivity of meta-nitrobenzyl compounds is less explored but can lead to interesting intramolecular redox reactions. cdnsciencepub.comresearchgate.netupenn.edu Irradiation with UV light could potentially trigger unique cyclization or rearrangement pathways.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating. researchgate.net Exploring the reaction of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide with various nucleophiles under microwave conditions could lead to the rapid synthesis of new derivatives.

Sonochemistry: The application of ultrasound can induce high-energy chemical processes through acoustic cavitation, potentially enabling reactions that are difficult to achieve under standard conditions.

Integration with Flow Chemistry and High-Throughput Experimentation

The synthesis and derivatization of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide are well-suited for modern automation techniques like flow chemistry and high-throughput experimentation (HTE). researchgate.netresearchgate.netsemanticscholar.org These technologies allow for the rapid screening of reaction conditions and the efficient synthesis of compound libraries. seqens.comchemrxiv.org

Flow Chemistry: Continuous-flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to perform multi-step reactions in a continuous fashion. nih.govamidetech.com The synthesis of amides, in particular, has been successfully translated to flow processes. thieme-connect.denih.govresearchgate.net A flow-based synthesis of 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide would enable safer and more scalable production.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, and reaction conditions to optimize the synthesis of the target compound and its derivatives. seqens.com This would be particularly useful for exploring the nucleophilic substitution reactions at the chloroacetamide moiety with a large library of nucleophiles.

Advanced Machine Learning and AI Applications in Reaction Prediction

Reaction Outcome Prediction: ML models, trained on large datasets of chemical reactions, can predict the most likely products of a reaction, even for novel combinations of reactants and reagents. nih.govacs.orgmedium.combohrium.comrsc.org This could be used to anticipate the products of reactions involving 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide under various conditions.

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to a target molecule, potentially uncovering more sustainable or cost-effective routes than those designed by human chemists. chemical.ai

Process Optimization: AI algorithms can be integrated with automated synthesis platforms to intelligently optimize reaction parameters in real-time, leading to higher yields and purity. mdpi.com

Uncharted Territories in Material Science Applications

The functional groups present in 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide suggest several potential, yet unexplored, applications in material science. The nitro group can be reduced to an amine, providing a reactive handle for polymerization or surface modification. The chloroacetamide group can also be used for covalent attachment to other molecules or surfaces.

Functional Polymers: The molecule could be used as a monomer or a functional additive in the synthesis of novel polymers. For example, after reduction of the nitro group, the resulting amino-functionalized molecule could be incorporated into polyamides or polyimides. mdpi.com Aromatic polyamides are known for their excellent mechanical and thermal properties. mdpi.com

Surface Modification: The reactive chloroacetamide group could be used to covalently attach the molecule to surfaces, thereby modifying their properties. This could be useful for creating surfaces with specific wetting, adhesive, or biocompatible properties.

Photo-responsive Materials: Although meta-nitrobenzyl compounds are not as commonly used as their ortho counterparts, their potential for light-induced transformations could be exploited in the design of photo-responsive materials. nih.govresearchgate.netacs.org For instance, polymers incorporating this moiety might exhibit changes in their physical or chemical properties upon exposure to light.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N-ethyl-N-(3-nitro-benzyl)-acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : React 3-nitrobenzylamine with ethylamine to form the secondary amine intermediate.